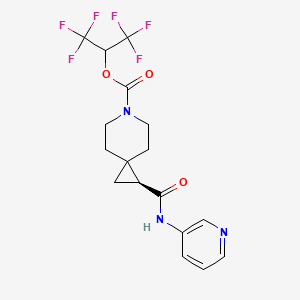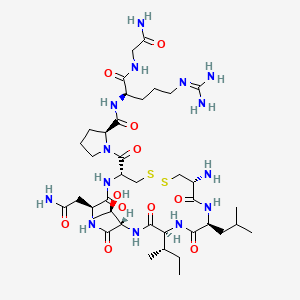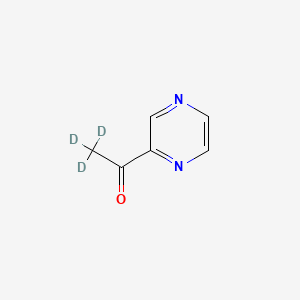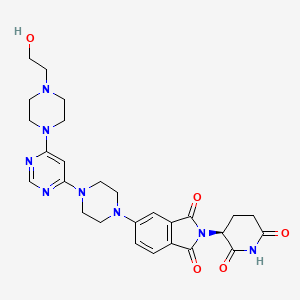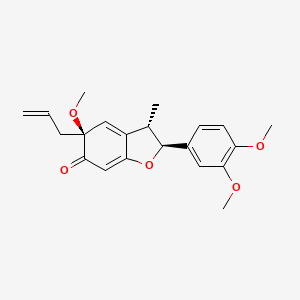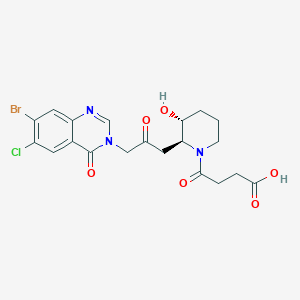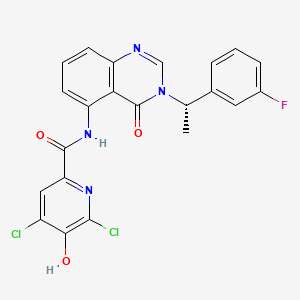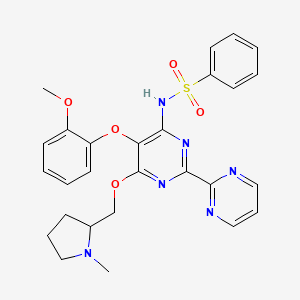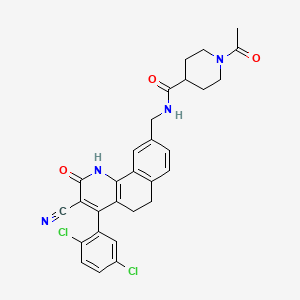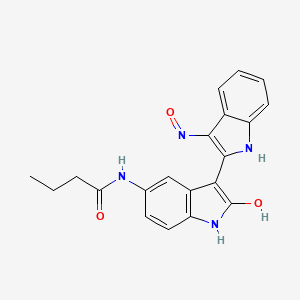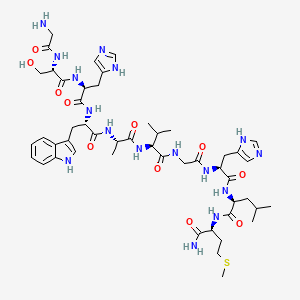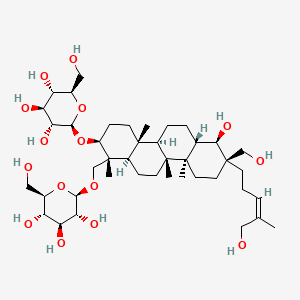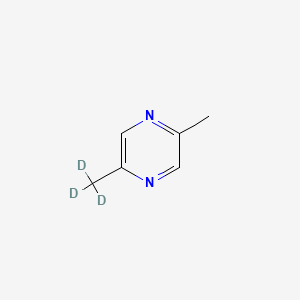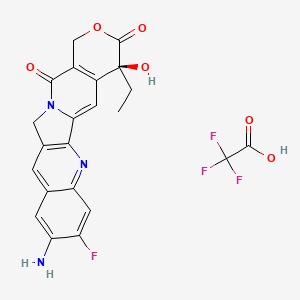![molecular formula C30H21N3O7S B12384510 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene sulfonic acid core with multiple benzoyl and nitrobenzoyl groups, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-[(4-nitrobenzoyl)amino]benzoyl chloride. The final step involves the coupling of this intermediate with naphthalene-1-sulfonic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Conditions typically involve strong acids or bases and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while oxidation can introduce hydroxyl or carboxyl groups.
Applications De Recherche Scientifique
8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The nitrobenzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites, disrupting normal cellular processes and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{4-[(4-Nitrobenzoyl)amino]benzoyl}phthalic acid
- 8-[[[4′-[(4-Nitrobenzoyl)amino][1,1′-biphenyl]-4-yl]carbonyl]amino]-1-naphthalenesulfonic acid
Uniqueness
8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C30H21N3O7S |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H21N3O7S/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40/h1-18H,(H,31,34)(H,32,35)(H,38,39,40) |
Clé InChI |
XCTCVKFDAODCNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


